REACTION_SMILES
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[CH3:27][C:28]#[N:29].[Cl:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([OH:10])[cH:9]1.[O:19]=[C:20]1[N:21]([Br:26])[C:22](=[O:23])[CH2:24][CH2:25]1.[OH:11][S:12]([C:13]([F:14])([F:15])[F:16])(=[O:17])=[O:18]>>[Cl:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][c:7]([Br:26])[c:8]([OH:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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N#Cc1cc(Br)c(O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |